Cas no 58948-98-4 (Acetic acid, isocyano-, potassium salt)

Acetic acid, isocyano-, potassium salt 化学的及び物理的性質
名前と識別子
-
- Acetic acid, isocyano-, potassium salt
- potassium,2-isocyanoacetate
- Isocyanoacetic acid potassium salt
- Potassium isocyanoacetate
- Potassium 2-isocyanoacetate
- potassium;2-isocyanoacetate
- Potassium 2-isocyanoacetate, technical grade, 85%
- 58948-98-4
- SCHEMBL1784706
- DTXSID70572704
- GS-0587
-
- インチ: InChI=1S/C3H3NO2.K/c1-4-2-3(5)6;/h2H2,(H,5,6);/q;+1/p-1
- InChIKey: IWTQNSMPJLXKLL-UHFFFAOYSA-M
- ほほえんだ: [K+].[C-]#[N+]CC([O-])=O
計算された属性
- せいみつぶんしりょう: 122.97225979g/mol
- どういたいしつりょう: 122.97225979g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 93.1
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
じっけんとくせい
- ゆうかいてん: 75-81 °C
Acetic acid, isocyano-, potassium salt セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302 + H312 + H332-H315-H319-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:UN 3335
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: 26-36/37
-
危険物標識:
Acetic acid, isocyano-, potassium salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00EM2K-100mg |
Isocyanoacetic acid potassium salt |
58948-98-4 | 85% | 100mg |
$103.00 | 2023-12-16 | |
1PlusChem | 1P00EM2K-250mg |
Isocyanoacetic acid potassium salt |
58948-98-4 | 85% | 250mg |
$179.00 | 2023-12-16 | |
Aaron | AR00EMAW-1g |
Isocyanoacetic acid potassium salt |
58948-98-4 | 1g |
$71.00 | 2025-02-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-301576-1 g |
Potassium 2-isocyanoacetate, |
58948-98-4 | 1g |
¥391.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-301576-1g |
Potassium 2-isocyanoacetate, |
58948-98-4 | 1g |
¥391.00 | 2023-09-05 | ||
A2B Chem LLC | AG80988-250mg |
Isocyanoacetic acid potassium salt |
58948-98-4 | 85% | 250mg |
$159.00 | 2023-12-30 | |
A2B Chem LLC | AG80988-1g |
Isocyanoacetic acid potassium salt |
58948-98-4 | 95% | 1g |
$94.00 | 2024-04-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 705438-1G |
Acetic acid, isocyano-, potassium salt |
58948-98-4 | 85% | 1G |
¥777.43 | 2022-02-24 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 705438-5G |
Acetic acid, isocyano-, potassium salt |
58948-98-4 | 85% | 5G |
¥2424.46 | 2022-02-24 | |
1PlusChem | 1P00EM2K-1g |
Isocyanoacetic acid potassium salt |
58948-98-4 | 85% | 1g |
$528.00 | 2023-12-16 |
Acetic acid, isocyano-, potassium salt 関連文献
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Abu Bin Ihsan,Yuta Kawaguchi,Hiroshi Endo,Yasuhito Koyama J. Mater. Chem. B 2019 7 2766
-
Annelies Dewaele,Boris Van Berlo,Jan Dijkmans,Pierre A. Jacobs,Bert F. Sels Catal. Sci. Technol. 2016 6 2580
-
Y. Koyama,A. B. Ihsan,T. Taira,T. Imura RSC Adv. 2018 8 7509
-
Annelies Dewaele,Tom Renders,Baoyi Yu,Francis Verpoort,Bert F. Sels Catal. Sci. Technol. 2016 6 7708
-
Mariateresa Giustiniano,Andrea Basso,Valentina Mercalli,Alberto Massarotti,Ettore Novellino,Gian Cesare Tron,Jieping Zhu Chem. Soc. Rev. 2017 46 1295
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6. Transmission of substituent effects in polar reactions. Part 1.—Field effects in ester hydrolysisJ. Ashworth,B. A. W. Coller Trans. Faraday Soc. 1971 67 1069
Acetic acid, isocyano-, potassium saltに関する追加情報
Acetic acid, isocyano-, potassium salt (CAS No. 58948-98-4): A Comprehensive Overview
Acetic acid, isocyano-, potassium salt, identified by the chemical formula C₄H₃KNO₂ and assigned the CAS number 58948-98-4, is a specialized compound with significant applications in the field of organic synthesis and pharmaceutical research. This compound, often referred to as ketoenamine derivative, has garnered attention due to its unique chemical properties and its role in the development of novel therapeutic agents.
The structure of acetic acid, isocyano-, potassium salt consists of an isocyanate group (-N=C=O) linked to a potassium ion, which confers it distinct reactivity and solubility characteristics. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry. The compound's ability to participate in nucleophilic addition reactions and its stability under controlled conditions have made it a preferred choice for researchers exploring new synthetic pathways.
In recent years, the pharmaceutical industry has seen a surge in the development of drugs targeting inflammatory and infectious diseases. Acetic acid, isocyano-, potassium salt has been investigated for its potential role in modulating enzyme activity and inhibiting pathogenic microbial growth. Its derivatives have shown promise in preclinical studies as inhibitors of bacterial enzymes that are essential for their survival and proliferation. This has opened up new avenues for the design of antibiotics with improved efficacy and reduced side effects.
The compound's versatility extends to its use as a ligand in coordination chemistry. The isocyanate moiety can coordinate with transition metals, forming complexes that exhibit catalytic activity in various organic transformations. These metal complexes have been explored for their ability to facilitate cross-coupling reactions, which are fundamental in constructing complex molecular architectures found in many biologically active compounds. The potassium salt form enhances the solubility of these complexes in polar solvents, making them more accessible for industrial applications.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic methods. Acetic acid, isocyano-, potassium salt fits well into this paradigm by enabling reactions that minimize waste and utilize renewable feedstocks. For instance, its use in catalytic asymmetric synthesis allows for the production of chiral compounds with high enantioselectivity, which are crucial for developing enantiomerically pure drugs that exhibit optimal pharmacological profiles.
The compound's role in material science cannot be overlooked either. It has been employed in the synthesis of functional polymers and coatings that exhibit enhanced mechanical strength and thermal stability. These materials find applications in aerospace, automotive, and electronics industries where performance under extreme conditions is paramount. The incorporation of acetic acid, isocyano-, potassium salt into polymer matrices improves their overall properties by introducing specific functional groups that enhance adhesion and durability.
From an academic perspective, the study of acetic acid, isocyano-, potassium salt has contributed significantly to our understanding of reaction mechanisms involving isocyanate groups. Researchers have utilized computational methods to model its behavior in different environments, providing insights into how it interacts with other molecules. These computational studies have not only validated experimental observations but also predicted new synthetic strategies that could lead to more efficient production processes.
The safety profile of acetic acid, isocyano-, potassium salt is another critical aspect that merits discussion. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to prevent exposure to skin or eyes. Personal protective equipment (PPE), such as gloves and safety goggles, should be used when handling this compound to ensure workplace safety. Additionally, storage conditions should be controlled to prevent degradation or unintended reactions.
In conclusion, acetic acid, isocyano-, potassium salt (CAS No. 58948-98-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique chemical properties make it an indispensable tool in pharmaceutical research, material science, and organic synthesis. As research continues to uncover new uses for this compound, its importance is likely to grow further, driving innovation and discovery in various industries.
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